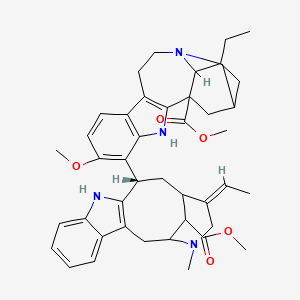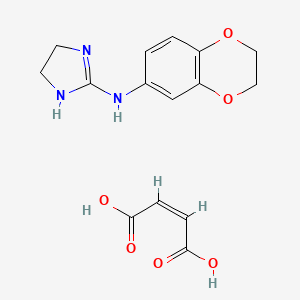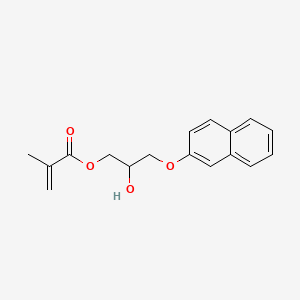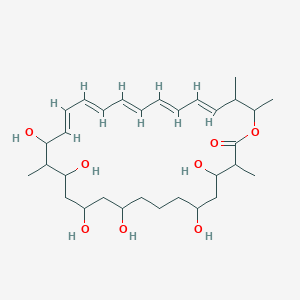
Conodurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conodurine is a monoterpenoid indole alkaloid isolated from the plant Tabernaemontana corymbosa. It is known for its biological activities, particularly as an acetylcholinesterase and butyrylcholinesterase inhibitor . This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Conodurine involves several steps, typically starting from simpler indole derivatives. The process includes:
Formation of the indole core: This is achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization: Introduction of various functional groups to the indole core, often through electrophilic substitution reactions.
Cyclization: Formation of the monoterpenoid structure through cyclization reactions, which may involve Lewis acids or other catalysts.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Tabernaemontana corymbosa, remains a viable method. This involves:
Plant cultivation: Growing the plant under controlled conditions.
Extraction: Using solvents like methanol or ethanol to extract the alkaloids.
Purification: Employing chromatographic techniques to isolate this compound from other compounds.
Chemical Reactions Analysis
Types of Reactions: Conodurine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using reagents
Properties
Molecular Formula |
C43H52N4O5 |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8+/t23?,24?,29?,31-,33?,35?,40?,43?/m0/s1 |
InChI Key |
QJHYXWBJZHUJGS-UUKBDJSFSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |
Isomeric SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5[C@@H]6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C\C)C)C(=O)OC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |
Synonyms |
conodurine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-N-[(2S)-1-[[(E,3S)-4-[(2S,3R)-2-amino-3-hydroxybutanoyl]-4-[(3S,8S)-6-[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-2,5,10-trimethyl-3-(methylamino)-8-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-4,7-dioxoundec-10-en-5-yl]-3-formyl-7-hydroxy-8-methyl-1,6-bis(methylamino)-2,5-dioxododec-10-en-3-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1232961.png)




![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)

![1-[(2S,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol](/img/structure/B1232971.png)

![[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B1232974.png)
![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)
